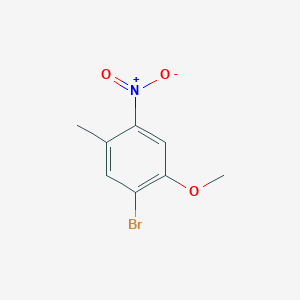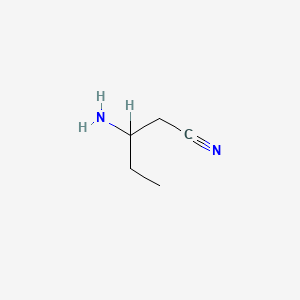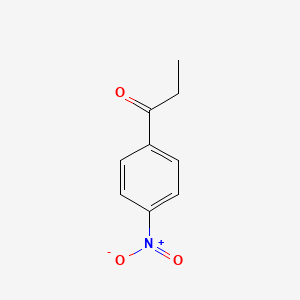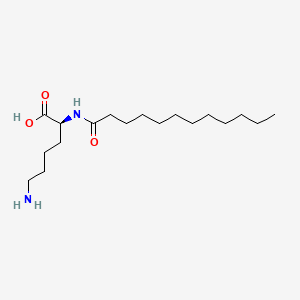
Benzyl stearate
Overview
Description
Benzyl stearate, also known as phenylmethyl octadecanoate, is an organic compound with the molecular formula C25H42O2. It is an ester derived from the reaction between stearic acid and benzyl alcohol. This compound is commonly used in the formulation of cosmetics due to its emollient properties, which help to soften and smooth the skin .
Mechanism of Action
Target of Action
Benzyl stearate is an aromatic ester widely used in the formulation of cosmetics with emollient properties It’s known that esters like this compound generally interact with enzymes in the body, particularly esterases, which are responsible for breaking down esters into their constituent alcohol and acid .
Mode of Action
The mode of action of this compound involves enzymatic reactions. It is produced by the esterification of stearic acid and benzyl alcohol using enzymes as catalysts in a solvent-free system . The efficiency of commercial immobilized lipases such as Lipozyme TLIM, Lipozyme RMIM, NS 88011, and Novozym 435 has been compared to evaluate the best biocatalyst . The highest conversion of this compound was achieved with Novozym 435 .
Biochemical Pathways
The production of this compound involves the biochemical pathway of esterification, which is a common reaction in the fat metabolism in the body .
Pharmacokinetics
As an ester, it is likely to be metabolized in the body by esterases, leading to the production of stearic acid and benzyl alcohol . These metabolites are then further metabolized or excreted by the body.
Result of Action
As an emollient in cosmetics, this compound is known to provide a protective, moisturizing effect on the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound via enzymatic synthesis is influenced by factors such as temperature, agitation speed, and the molar ratio of stearic acid to benzyl alcohol . The highest conversion of this compound was achieved at 60°C, 200 rpm, and a molar ratio of 1:7 (stearic acid: benzyl alcohol) .
Biochemical Analysis
Biochemical Properties
Benzyl stearate interacts with various enzymes in its production process. The esterification of stearic acid and benzyl alcohol uses enzymes as catalysts in a solvent-free system . Commercial immobilized lipases such as Lipozyme TLIM, Lipozyme RMIM, NS 88011, and Novozym 435 have been used to evaluate the best biocatalyst .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its production through enzymatic synthesis. The esterification of stearic acid and benzyl alcohol is catalyzed by enzymes, leading to the formation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability. The highest conversion of this compound was achieved with Novozym 435, with a yield of 92.3% in 6 hours .
Metabolic Pathways
This compound is involved in the esterification reaction pathway, where it is produced from stearic acid and benzyl alcohol with the help of enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl stearate can be synthesized through the esterification of stearic acid and benzyl alcohol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or an enzymatic catalyst like immobilized lipases. The reaction conditions often include heating the mixture to around 60°C and maintaining a molar ratio of stearic acid to benzyl alcohol at 1:5 .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of enzymatic catalysts, such as Novozym 435, has been shown to achieve high conversion rates of up to 98.9% under optimal conditions (60°C, 200 rpm, and a molar ratio of 1:7) .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized to produce benzyl benzoate and other oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating with a strong acid like hydrochloric acid.
Basic Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide.
Major Products:
Hydrolysis: Stearic acid and benzyl alcohol.
Oxidation: Benzyl benzoate and other oxidation products.
Scientific Research Applications
Benzyl stearate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient in skincare products to provide a smooth and soft texture to the skin.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the penetration of active ingredients through the skin.
Industrial Applications: Employed as a plasticizer to increase the flexibility and durability of plastics.
Comparison with Similar Compounds
Benzyl benzoate: Another ester used in cosmetics and as a solvent.
Ethyl stearate: An ester with similar emollient properties but derived from ethanol and stearic acid.
Methyl stearate: Similar to ethyl stearate but derived from methanol and stearic acid.
Uniqueness: Benzyl stearate is unique in its combination of benzyl alcohol and stearic acid, providing specific emollient properties that are highly valued in cosmetic formulations. Its ability to enhance the penetration of active ingredients through the skin also sets it apart from other esters .
Properties
IUPAC Name |
benzyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLVNCMKDXZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063945 | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5531-65-7 | |
| Record name | Benzyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5531-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005531657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78032NV0EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B1594262.png)
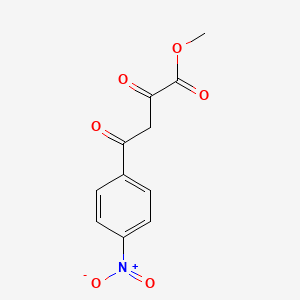
![4-[(Phenylamino)methyl]aniline](/img/structure/B1594265.png)


